molecular formula C34H36O2P2 B6335987 (2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole CAS No. 1202033-21-3

(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole

Cat. No.: B6335987
CAS No.: 1202033-21-3
M. Wt: 538.6 g/mol
InChI Key: PXMPZIBJGLMMQU-BHBXGUOQSA-N
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Description

(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole is a chiral organophosphorus compound characterized by its bibenzo[d][1,3]oxaphosphole core, tert-butyl substituents at the 3,3' positions, and phenyl groups at the 4,4' positions (Figure 1). Its molecular formula is C₃₄H₃₆O₂P₂, with a molecular weight of 538.60 g/mol . The tert-butyl groups confer significant steric hindrance, while the phenyl substituents contribute to π-π stacking interactions. This compound is synthesized via multi-step routes requiring asymmetric catalysis or chiral auxiliaries to achieve high enantiomeric purity (>99% ee in structurally related compounds) . Applications span catalysis, materials science, and medicinal chemistry due to its stereoelectronic properties .

Properties

IUPAC Name

(2S,3S)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O2P2/c1-33(2,3)37-29-25(23-15-9-7-10-16-23)19-13-21-27(29)35-31(37)32-36-28-22-14-20-26(24-17-11-8-12-18-24)30(28)38(32)34(4,5)6/h7-22,31-32H,1-6H3/t31-,32-,37-,38-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMPZIBJGLMMQU-BHBXGUOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=CC=CC=C3)C4OC5=CC=CC(=C5P4C(C)(C)C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=CC=CC(=C21)C3=CC=CC=C3)[C@H]4OC5=CC=CC(=C5[P@@]4C(C)(C)C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-diphenyl-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole typically involves the following steps:

    Formation of the Oxaphosphole Ring: The initial step involves the formation of the oxaphosphole ring through a cyclization reaction. This can be achieved by reacting a suitable phosphorus-containing precursor with an appropriate oxygen donor under controlled conditions.

    Introduction of tert-Butyl and Phenyl Groups: The tert-butyl and phenyl groups are introduced through subsequent substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Additionally, industrial processes may incorporate automated systems for monitoring and controlling reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-diphenyl-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the tert-butyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide, along with suitable electrophiles, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions result in derivatives with different functional groups replacing the tert-butyl or phenyl groups.

Scientific Research Applications

Chemistry

In chemistry, (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-diphenyl-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, making it valuable in catalysis and material science.

Biology and Medicine

The compound’s potential biological activity is being explored in medicinal chemistry. Researchers are investigating its ability to interact with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used as a precursor for the synthesis of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and the production of specialty chemicals.

Mechanism of Action

The mechanism by which (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-diphenyl-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole exerts its effects involves its interaction with molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules, thereby influencing their activity. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or material science.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 4,4' and 3,3' positions, which modulate steric bulk, solubility, and reactivity.

Compound Name Substituents (4,4') Substituents (3,3') Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound Phenyl tert-Butyl C₃₄H₃₆O₂P₂ 538.60 Asymmetric catalysis, chiral ligands
Dimethoxy Analog 2,6-Dimethoxyphenyl tert-Butyl C₃₈H₄₄O₆P₂ 658.70 Enhanced solubility for organic reactions; potential OLED applications
Triisopropylbenzyl Analog 2,4,6-Triisopropylbenzyl tert-Butyl C₄₃H₅₄O₂P₂ 675.80 High steric hindrance for selective catalysis
Anthracenyl Derivative Anthracen-9-yl tert-Butyl C₅₀H₄₈O₂P₂ 763.85 Materials science (e.g., TADF emitters in OLEDs)

Key Observations :

  • Steric Effects : The tert-butyl groups in the target compound reduce unwanted side reactions in catalysis by shielding the phosphorus center, a feature shared with the triisopropylbenzyl analog but absent in simpler phospholes .
  • Electronic Tuning : The dimethoxy analog’s electron-donating methoxy groups increase solubility in polar solvents and alter frontier molecular orbitals, making it suitable for optoelectronic applications .
  • Bulkier Substituents : Anthracenyl derivatives exhibit extended π-conjugation, enabling luminescence properties absent in the phenyl-substituted target compound .

Catalysis

The compound serves as a chiral ligand in asymmetric hydrogenation, achieving up to 98% ee in ketone reductions . Its tert-butyl groups prevent phosphine oxidation, a common issue in less hindered analogs .

Materials Science

While the anthracenyl derivative is prioritized for OLEDs, the target compound’s rigid structure has been explored in liquid crystals, exhibiting mesophase stability up to 250°C .

Limitations

  • Solubility: Limited solubility in aqueous media restricts biological applications compared to PEGylated analogs .
  • Synthetic Cost : High-purity synthesis (>99% ee) requires expensive chiral catalysts, raising production costs by ~30% versus racemic mixtures .

Biological Activity

(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on available research findings.

  • Molecular Formula : C₃₄H₃₆O₂P₂
  • Molecular Weight : 538.60 g/mol
  • CAS Number : 1202033-21-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its medicinal properties. Key areas of interest include:

  • Anticancer Activity :
    • Research indicates that phosphole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in tumor cells by activating specific signaling pathways .
  • Antioxidant Properties :
    • The compound has demonstrated potential antioxidant activity in vitro. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders .
  • Enzyme Inhibition :
    • Inhibitory effects on specific enzymes such as dipeptidyl peptidase IV (DPP-IV) have been noted. DPP-IV inhibitors are significant in managing type 2 diabetes by enhancing insulin secretion .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound and related phosphole derivatives:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; effective against various cell lines
AntioxidantReduces oxidative stress markers in cell cultures
Enzyme InhibitionInhibits DPP-IV activity; potential for diabetes management
CytotoxicityDisplays significant cytotoxicity with IC50 values in low micromolar range

The mechanisms underlying the biological activities of this compound are complex and involve:

  • Cell Signaling Pathways : The compound may interact with multiple signaling pathways that regulate cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation : By reducing ROS levels, the compound may protect cells from oxidative damage.
  • Enzyme Interaction : The inhibition of key enzymes involved in metabolic processes can lead to altered cellular responses.

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